4-(piperidin-1-ylsulfonyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a piperidine sulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include sulfur-containing compounds, amines, and acyl chlorides .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the reactions while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE include other benzamide derivatives and thiadiazole-containing compounds. Examples include thymol-based benzamide derivatives and 2-methoxyphenol derivatives .
Uniqueness
What sets N-[5-(2-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O3S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-7-3-4-8-18(15)20-23-24-21(29-20)22-19(26)16-9-11-17(12-10-16)30(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26) |
InChI Key |
LGHRTIRSIRNCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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